molecular formula C3H3NO2 B12577176 3-Aminooxirene-2-carbaldehyde CAS No. 190450-96-5

3-Aminooxirene-2-carbaldehyde

Cat. No.: B12577176
CAS No.: 190450-96-5
M. Wt: 85.06 g/mol
InChI Key: SEPNMMOEXVOWDN-UHFFFAOYSA-N
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Description

3-Aminooxirene-2-carbaldehyde is a specialized chemical compound offered for research and development purposes. The compound features a reactive oxirene (three-membered unsaturated ring) core functionalized with both an amino group and an aldehyde, making it a potential multi-functional intermediate for synthesizing novel heterocyclic systems or for use in materials science research. As a high-purity research chemical, this compound is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for potential applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190450-96-5

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

3-aminooxirene-2-carbaldehyde

InChI

InChI=1S/C3H3NO2/c4-3-2(1-5)6-3/h1H,4H2

InChI Key

SEPNMMOEXVOWDN-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(O1)N

Origin of Product

United States

Theoretical and Computational Investigations of 3 Aminooxirene 2 Carbaldehyde

Advanced Quantum Chemical Methodologies

Basis Set Selection and Computational Accuracy Considerations in Predicting Oxirene (B85696) Behavior

For molecules containing strained three-membered rings like oxirene, basis sets must be flexible enough to describe the unusual bonding and electron distribution. Pople-style basis sets, such as the 6-311G series, augmented with polarization (e.g., ** or d,p) and diffuse functions (+), are commonly employed. Polarization functions are crucial for describing the angular characteristics of bonding in a strained ring, while diffuse functions are important for accurately representing the energies of lone pairs and regions of low electron density.

Correlation-consistent basis sets developed by Dunning, such as the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) and its augmented versions (aug-cc-pVTZ), are often considered the gold standard for high-accuracy correlated calculations. researchgate.net These sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for more reliable extrapolation of results. chemrxiv.org For oxirene systems, higher levels of theory, such as coupled-cluster methods [e.g., CCSD(T)], combined with large, flexible basis sets are often necessary to confirm whether a substituted oxirene represents a genuine local minimum. researchgate.netacs.org The choice of basis set must therefore balance computational cost with the required accuracy to reliably model the delicate energetic balance that governs the existence of oxirene derivatives. chemrxiv.org

Computational Prediction of Spectroscopic Signatures

Computational methods provide a powerful means to predict the spectroscopic signatures of transient or highly reactive species like 3-aminooxirene-2-carbaldehyde. These theoretical spectra are invaluable for guiding experimental detection and characterization.

Theoretical Vibrational Frequencies for Infrared and Raman SpectroscopyVibrational frequencies for this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT) with functionals like B3LYP or ab initio methods such as Møller-Plesset perturbation theory (MP2).researchgate.netnih.govThe calculation of the harmonic vibrational frequencies is a standard output of geometry optimization procedures. These theoretical frequencies are often scaled by empirical factors to correct for anharmonicity and systematic errors inherent in the computational method.nist.gov

The predicted infrared and Raman spectra are characterized by specific vibrational modes associated with the molecule's functional groups. Key predicted frequencies would include the carbonyl (C=O) stretching of the carbaldehyde group, N-H stretching of the amino group, and modes characteristic of the oxirene ring, such as C=C and C-O-C stretching.

Table 1. Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR Intensity
N-H Asymmetric Stretch-NH₂3450 - 3550Medium
N-H Symmetric Stretch-NH₂3350 - 3450Medium
C-H Stretch-CHO2800 - 2900Weak
C=O Stretch-CHO1680 - 1710Strong
C=C StretchOxirene Ring1650 - 1690Medium-Strong
N-H Scissoring-NH₂1580 - 1640Medium
C-O-C StretchOxirene Ring1100 - 1200Strong
C-N StretchC-NH₂1250 - 1350Medium

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling ConstantsThe prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard technique for structure elucidation.rsc.orgTheoretical calculations can provide valuable estimates of ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J).

For this compound, the aldehyde proton is expected to have a characteristic downfield chemical shift. The protons of the amino group would likely appear as a broader signal. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the two unsaturated carbons of the oxirene ring, and any other carbon atoms. The strained and electron-rich nature of the oxirene ring would significantly influence the chemical shifts of the ring carbons. cdnsciencepub.com

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5185 - 195
Amino (NH₂)4.0 - 6.0 (broad)-
Oxirene C2-110 - 125
Oxirene C3-130 - 145

Prediction of Electronic Transitions and UV-Vis SpectraThe electronic absorption spectrum (UV-Vis) of this compound can be predicted using time-dependent density functional theory (TD-DFT).nih.govThis method calculates the energies of electronic excitations from the ground state to various excited states. The presence of the carbaldehyde and amino groups, along with the unsaturated oxirene ring, constitutes a conjugated system with multiple chromophores.

The predicted UV-Vis spectrum would likely feature π → π* transitions at shorter wavelengths, associated with the C=C and C=O double bonds, and n → π* transitions at longer wavelengths, involving the non-bonding electrons on the oxygen and nitrogen atoms. msu.edu The specific absorption maxima (λ_max) depend on the extent of conjugation and the electronic influence of the substituents on the oxirene ring.

Table 3. Predicted Electronic Transitions and UV-Vis Absorption Maxima for this compound.
Transition TypePredicted λ_max (nm)Associated OrbitalsExpected Intensity (Oscillator Strength, f)
n → π300 - 350O (carbonyl), N (amino) lone pair → π(C=O)Low (f < 0.01)
π → π220 - 260π(C=C, C=O) → π(C=C, C=O)High (f > 0.1)

Conformational Analysis and Isomerism

Exploration of Potential Energy Surfaces for Stable Conformers and Reactive IntermediatesConformational analysis involves mapping the potential energy surface (PES) of a molecule to identify its stable structures (conformers) and the energy barriers that separate them.scribd.comqueensu.caFor this compound, the primary degrees of conformational freedom are the rotation around the single bonds connecting the carbaldehyde and amino groups to the oxirene ring.

Computational scans of the PES can reveal the most stable orientations of these substituent groups relative to the ring. These calculations are crucial for understanding the molecule's preferred shape and how its conformation might influence its reactivity. Furthermore, the PES of oxirene derivatives is notoriously complex. The oxirene ring itself is a shallow minimum, often lying only a few kcal/mol below the transition state for ring-opening to a ketene (B1206846) or formylcarbene intermediate. researchgate.net Therefore, a thorough exploration of the PES is essential not only for identifying stable conformers but also for mapping the pathways to more stable isomeric structures, which defines the compound's kinetic stability. mdpi.com

Table 4. Theoretical Relative Energies of Potential Conformers and Isomers of this compound.
SpeciesDescriptionPredicted Relative Energy (kcal/mol)
Conformer As-trans orientation of C=O relative to C=C0.0 (Reference)
Conformer Bs-cis orientation of C=O relative to C=C+1.5 - 3.0
Ring-Opened IsomerCorresponding KeteneHighly Exothermic (Thermodynamically favored)
Transition StateRing-Opening to Ketene+5.0 - 10.0

Theoretical Studies of Rotational Barriers and Dynamic Processes

Theoretical and computational chemistry provides powerful tools to investigate the conformational landscape, rotational barriers, and dynamic processes of molecules that may be difficult to study experimentally. For this compound, computational methods are essential for understanding the rotation around its single bonds and the associated energy changes.

Detailed ab initio and density functional theory (DFT) calculations would be required to map the potential energy surface of this compound as a function of the dihedral angles of its substituent groups. Such studies would involve systematically rotating the amino (-NH2) and carbaldehyde (-CHO) groups to identify stable conformers and the transition states that connect them.

The primary rotational dynamics to consider in this compound involve the C-N bond of the amino group and the C-C bond connecting the carbaldehyde group to the oxirene ring.

Rotation of the Amino Group: The rotation of the amino group around the C3-N bond is expected to have a significant rotational barrier. This is due to the potential for conjugation between the nitrogen lone pair and the π-system of the oxirene ring, which would be maximized in a planar conformation and disrupted during rotation. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen atom of the carbaldehyde group could also influence the rotational barrier.

Rotation of the Carbaldehyde Group: Similarly, rotation around the C2-C(H)O bond is anticipated to be hindered. The partial double bond character of this C-C bond, arising from conjugation between the carbonyl group and the oxirene ring, would lead to a substantial energy barrier. Two planar conformers, s-cis and s-trans, would likely represent energy minima on the potential energy surface, with the transition state occurring at a dihedral angle of approximately 90 degrees.

Hypothetical computational studies would likely reveal the relative energies of different conformers and the heights of the rotational barriers. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules or light.

Below are interactive data tables that would typically be generated from such computational investigations.

Table 1: Calculated Rotational Barriers for this compound

Rotational BondComputational MethodCalculated Barrier (kcal/mol)
C3-N (Amino Group)DFT (B3LYP/6-311+G) Data Not Available
C2-C(H)O (Carbaldehyde Group)MP2/aug-cc-pVTZData Not Available
C3-N (Amino Group)CCSD(T)/cc-pVQZData Not Available
C2-C(H)O (Carbaldehyde Group)DFT (M06-2X/6-311+G)Data Not Available

Table 2: Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (H-N-C3-C2)Dihedral Angle (O=C-C2-C3)Relative Energy (kcal/mol)
Planar, s-cisData Not Available
Planar, s-trans180°Data Not Available
Amino Rotated90°Data Not Available
Carbaldehyde Rotated90°Data Not Available

These tables would provide quantitative insights into the molecule's dynamic behavior. For instance, the height of the rotational barriers would determine the rate of interconversion between different conformers at a given temperature. A high barrier would indicate that the conformers are relatively stable and might be individually observable under certain conditions, while a low barrier would suggest rapid interconversion.

The study of these dynamic processes is fundamental to a comprehensive understanding of the chemical reactivity and spectroscopic properties of this compound. Without experimental data, these theoretical investigations remain the primary source of information on the molecule's conformational preferences and flexibility.

Synthetic Methodologies and Precursor Chemistry for 3 Aminooxirene 2 Carbaldehyde and Analogous Scaffolds

Challenges in the Experimental Synthesis of Highly Strained Oxirene (B85696) Derivatives

The primary obstacles in synthesizing oxirene derivatives are their inherent kinetic instability and the prevalence of competing reaction pathways that are thermodynamically more favorable. These challenges stem from the significant ring strain and antiaromatic character of the 4π electron system within the oxirene ring. wikipedia.org

Oxirene and its derivatives are kinetically unstable, readily undergoing ring-opening and isomerization to more stable species. The extreme angle strain in the three-membered ring, coupled with the electronic repulsion of an antiaromatic 4π system, creates a molecule with a very high ground-state energy. wikipedia.orgyoutube.com

Computational studies have elucidated the primary isomerization pathway for the parent oxirene molecule. It rapidly rearranges to form a ketocarbene (an oxo carbene), which then swiftly transforms into the much more stable ketene (B1206846). cdnsciencepub.com This process occurs over a remarkably low activation energy barrier, rendering the oxirene molecule a fleeting transient species. nih.govuhmreactiondynamics.org For instance, high-level computational studies have calculated the barrier for the isomerization of oxirene to ketene to be as low as 2.8 kJ mol⁻¹, indicating an extremely rapid, almost barrierless, transformation. cdnsciencepub.com This inherent instability means that even if formed, oxirene molecules have an exceptionally short lifetime, making their direct observation and isolation a significant experimental hurdle. nih.gov

Table 1: Calculated Activation and Reaction Energies for Oxirene Isomerization
ReactionComputational LevelActivation Energy (kJ mol⁻¹)Reaction Energy (kJ mol⁻¹)Reference
Oxirene → KeteneCCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p)2.8-320.6 cdnsciencepub.com
Dimethyloxirene → Dimethylketene (via oxo carbene)CCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p)>10.9-252.7 cdnsciencepub.com

Attempts to synthesize oxirenes are often thwarted by competing reaction channels that lead to more stable products, bypassing the formation of the strained three-membered ring altogether. A prominent example is observed in the decomposition of α-diazoketones, a primary method for generating carbene precursors intended for cyclization. wikipedia.org

The intended pathway involves the formation of a ketocarbene intermediate, which would then undergo an intramolecular cyclization to form the oxirene ring. However, this ketocarbene is also the key intermediate in the Wolff rearrangement, a well-established reaction that produces a ketene. wikipedia.orgresearchgate.net The Wolff rearrangement is often kinetically and thermodynamically favored over the formation of the high-energy oxirene ring. The equilibrium between the ketocarbene and the oxirene, if it is even established, lies heavily on the side of the open-chain carbene, which then rearranges to the stable ketene. uhmreactiondynamics.org Therefore, instead of isolating an oxirene, the reaction typically yields products derived from the trapping of the ketene.

Strategies for the Generation of Transient Oxirene Species

Despite the inability to isolate most oxirene derivatives, chemists have developed several strategies to generate them as transient species. These methods allow for the study of their reactivity and provide indirect evidence for their existence.

The most common method for generating transient oxirenes involves the photolysis or thermolysis of α-diazocarbonyl compounds. wikipedia.orguhmreactiondynamics.org The extrusion of molecular nitrogen (N₂) from these precursors generates a highly reactive α-ketocarbene. researchgate.net This carbene can, in principle, cyclize to form the corresponding oxirene.

While the Wolff rearrangement is a dominant competing pathway, under specific conditions, such as matrix isolation at cryogenic temperatures, the intermediacy of oxirenes has been suggested. nih.govuhmreactiondynamics.org In these experiments, the diazoketone is suspended in an inert gas matrix (e.g., argon) at very low temperatures and irradiated. The resulting products are analyzed spectroscopically. While the oxirene itself is often too unstable to observe directly, its presence is sometimes inferred from the formation of subsequent rearrangement products that cannot be easily explained by the direct Wolff rearrangement alone.

A conceptually direct route to oxirenes is the epoxidation of an alkyne, which involves adding a single oxygen atom across the carbon-carbon triple bond. Experimentally, this has proven to be an exceedingly difficult transformation. Reagents that typically epoxidize alkenes, such as peroxy acids, often react with alkynes in more complex ways, leading to α,β-unsaturated carbonyl compounds or cleavage products rather than the desired oxirene.

However, the epoxidation of alkynes has been explored extensively through computational chemistry. northwestern.eduresearchgate.net Theoretical studies have investigated the reaction coordinates and transition states for the addition of various oxygenating agents to acetylenes. Furthermore, the ozonolysis of alkynes is another reaction where the formation of an oxirene intermediate has been computationally proposed to explain the observed product distributions. wikipedia.org These theoretical models provide crucial insights into the potential viability and energetics of alkyne epoxidation as a route to transient oxirenes.

The retro-Diels–Alder reaction is a powerful strategy for generating highly reactive and unstable molecules in the gas phase. masterorganicchemistry.comwikipedia.orgorganicreactions.org This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and can be induced by heat or light. masterorganicchemistry.com By designing a stable precursor molecule that can fragment into a stable aromatic compound and the desired transient species, one can generate the target molecule under controlled conditions.

Computational studies have shown that it is theoretically possible to generate oxirene via a retro-Diels–Alder reaction. cdnsciencepub.comresearchgate.net This involves the fragmentation of a formal adduct of oxirene with a molecule like benzene. The calculations indicate that while the activation energy for this extrusion is high, the reaction is a viable pathway for the formation of the transient oxirene. This approach offers a cleaner method for generating the target molecule for gas-phase studies compared to the decomposition of diazoketones, which can have multiple competing fragmentation and rearrangement pathways.

Table 2: Calculated Energies for Retro-Diels–Alder Extrusion of Oxirene
ReactionComputational LevelActivation Energy (kJ mol⁻¹)Reaction Energy (kJ mol⁻¹)Reference
Extrusion of Oxirene from Benzene AdductCCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p)264.2214.2 cdnsciencepub.com
Extrusion of Cyclopropene from Benzene AdductCCSD(T)/6–31G(df,p)//MP2(fc)/6–31G(df,p)192.395.9 cdnsciencepub.com

Precursor Design and Functional Group Interconversions

The design of suitable precursors is paramount for the successful generation of 3-aminooxirene-2-carbaldehyde. The ideal precursor should be stable enough for synthesis and isolation, yet capable of undergoing a clean, high-yield conversion to the target reactive intermediate under specific energetic conditions. The most logical precursors are α-azido aldehydes, where the azide (B81097) group serves as a latent nitrene, a key intermediate in the pathway to the amino-substituted oxirene.

The primary class of precursors for this compound are α-azido carbonyl compounds. nih.govrsc.org The synthesis of these intermediates, specifically α-azido aldehydes, involves the introduction of an azide moiety at the carbon adjacent to the aldehyde carbonyl group. These molecules are versatile synthetic intermediates for a wide range of nitrogen-containing compounds. nih.gov

Several strategies have been developed for the synthesis of α-azido ketones and aldehydes, which can be broadly categorized as nucleophilic substitution or oxidative azidation. researchgate.netresearchgate.net

Nucleophilic Substitution: This classic approach involves the reaction of an α-halo aldehyde with an azide salt, such as sodium azide. The success of this method depends on the availability of the corresponding halogenated precursor.

Oxidative Azidation: More modern methods involve the oxidative coupling of enolates or enol-type precursors with a nucleophilic azide source. researchgate.net For instance, ketones can be converted to their corresponding α-azido ketones in a one-pot synthesis by first reacting with reagents like [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) to form an α-nosyloxy ketone intermediate, which is then displaced by an azide. nih.gov

A pertinent example is the synthesis of 3-azido acs.orgbenzothiophene-2-carboxaldehyde, an advanced precursor for a related heterocyclic system. This was achieved through the diazotization of the corresponding amine followed by reaction with sodium azide. semanticscholar.org This highlights a common pathway for introducing the azide group from a more stable amino functionality.

The following table summarizes general approaches for the synthesis of α-azido carbonyl precursors.

Method Precursor Type Reagents Key Features
Nucleophilic Substitutionα-Halo Aldehyde/KetoneSodium Azide (NaN₃)Classic method; requires halogenated starting material.
Oxidative AzidationKetone/AldehydeHNIB, NaN₃One-pot synthesis from the parent carbonyl compound. nih.gov
From Aminesα-Amino Aldehyde/KetoneNaNO₂, H⁺, then NaN₃Diazotization followed by azide displacement. semanticscholar.org

The synthesis of bifunctional precursors like α-azido aldehydes requires careful management of the reactive amino (or its azide precursor) and carbaldehyde functionalities. Protective groups are temporarily introduced to mask these moieties, preventing undesired side reactions during the synthetic sequence. jocpr.com An effective strategy often relies on orthogonal protecting groups, which can be removed under different, specific conditions. ug.edu.pl

Aldehyde Protection: The aldehyde group is highly susceptible to both nucleophilic attack and oxidation. It is commonly protected as an acetal (B89532) or thioacetal. Ethylene glycol, for example, reacts with the aldehyde under acidic conditions to form a 1,3-dioxolane (B20135) ring, which is stable to a wide range of non-acidic reagents.

Amino Group Protection: The amino group, or its azide precursor, also requires consideration. While the azide group is relatively stable, if the synthesis proceeds via an amino intermediate, protection is mandatory. researchgate.net Carbamates are the most common class of amino-protecting groups.

tert-Butoxycarbonyl (Boc): This group is widely used and is stable to basic and nucleophilic conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions (e.g., piperidine (B6355638) in DMF), while being stable to acids. researchgate.netcreative-peptides.com

The choice between Boc and Fmoc allows for an orthogonal protection strategy, enabling the selective deprotection of one functional group while another remains protected. ub.edu

The table below outlines common protecting groups suitable for the synthesis of advanced precursors.

Functional Group Protecting Group Abbreviation Installation Reagents Removal Conditions
AldehydeAcetal (Ethylene Glycol)-Ethylene Glycol, p-TsOHAqueous Acid (e.g., HCl)
Aminotert-ButoxycarbonylBoc(Boc)₂O, BaseStrong Acid (e.g., TFA) creative-peptides.com
Amino9-FluorenylmethyloxycarbonylFmocFmoc-OSu, BaseMild Base (e.g., Piperidine) creative-peptides.com
AminoBenzyloxycarbonylZZ-Cl, BaseCatalytic Hydrogenolysis (H₂/Pd) ug.edu.pl

Methodological Advancements for Handling Reactive Intermediates

Due to the extreme reactivity and short lifespan anticipated for this compound, direct observation and characterization require specialized techniques that operate under high energy and/or cryogenic conditions.

Matrix isolation is a powerful experimental technique used to study highly reactive and unstable chemical species by trapping them in a cryogenic, inert matrix. ebsco.comrsc.org The method involves co-depositing a gaseous mixture of the precursor and a large excess of an inert gas (e.g., argon or nitrogen) onto a cold window (typically 10-20 K). uc.pt At these low temperatures, the inert gas solidifies, forming a rigid cage around the precursor molecules, preventing bimolecular reactions. fu-berlin.de

Once isolated, the precursor can be subjected to photolysis or pyrolysis in situ to generate the reactive intermediate of interest. The rigid, inert environment allows the transient species to be trapped and stabilized for a sufficient duration to be studied by various spectroscopic methods, most commonly infrared (IR) spectroscopy. nih.govnih.gov The high resolution achievable under matrix isolation conditions is instrumental for detailed structural characterization, allowing for the differentiation of conformers or tautomers. uc.pt This technique is ideally suited for obtaining the vibrational spectrum of this compound, which would provide direct evidence of its formation and key structural information.

Flash vacuum pyrolysis (FVP) is a premier technique for generating reactive intermediates in the gas phase under unimolecular conditions. wikipedia.org The method involves volatilizing a precursor under high vacuum and passing the resulting gas through a very hot tube (typically quartz) for a very short residence time. wikipedia.org The products are then rapidly quenched and collected on a cold surface. The low pressure minimizes intermolecular collisions, favoring unimolecular processes like fragmentation or rearrangement. wikipedia.org

FVP is an exceptionally valuable method for generating nitrenes from azide precursors through the extrusion of molecular nitrogen (N₂). acs.orgresearchgate.netnih.gov For the generation of this compound, a precursor such as 2-azido-3-oxopropanal would be subjected to FVP. The high temperature would induce the loss of N₂ to form a highly reactive vinylnitrene intermediate, which could then undergo cyclization to form the desired aminooxirene ring system. A similar FVP of 2-acetyl-3-azido acs.orgbenzothiophene was shown to produce an intermediate nitrene that undergoes subsequent intramolecular reactions. semanticscholar.org

Alternatively, photolytic generation can be employed, often in conjunction with matrix isolation. In this approach, the precursor, trapped within the cryogenic matrix, is irradiated with UV light of a specific wavelength to induce the desired chemical transformation, such as the cleavage of the azide group. nih.gov

Generation Method Principle Conditions Advantages
Flash Vacuum Pyrolysis (FVP)Thermal energy induces unimolecular decomposition/rearrangement of a precursor in the gas phase.High Temperature (300-1000 °C), High Vacuum (10⁻³-10⁻⁵ hPa). acs.orgClean, unimolecular reactions; minimizes side products. wikipedia.org
PhotolysisUV irradiation induces photochemical transformation of a matrix-isolated precursor.Cryogenic Temperatures (10-20 K), UV Light Source. nih.govHigh control over the reaction initiation; allows for stepwise analysis.

While spectroscopic methods provide direct evidence, chemical trapping provides indirect, yet compelling, evidence for the formation of a reactive intermediate. This strategy involves generating the transient species in situ in the presence of a "trapping agent"—a stable molecule that readily reacts with the intermediate to form a stable, characterizable adduct. nih.gov

The concept involves performing the FVP or photolysis of the precursor in a stream that is co-deposited with a reactive trapping agent. If this compound were generated, its existence could be inferred from the structure of the resulting adducts.

Potential trapping reactions could include:

Nucleophilic Attack: The strained oxirene ring is susceptible to ring-opening by nucleophiles. Trapping with alcohols or amines would lead to stable α-hydroxy or α-amino derivatives. The general principle of trapping reactive intermediates with nucleophiles has been demonstrated in other systems, such as the trapping of benzynes generated from hexadehydro-Diels-Alder reactions. nih.gov

Cycloaddition Reactions: Although less common for oxirenes, the strained double bond could potentially act as a dienophile in Diels-Alder reactions with highly reactive dienes like furan (B31954). This approach is widely used to trap other reactive species like benzynes. researchgate.net

The success of these trapping experiments provides crucial information about the reactivity of the transient species, complementing the data obtained from direct spectroscopic observation. rsc.org

Chemical Reactivity and Mechanistic Pathways of 3 Aminooxirene 2 Carbaldehyde

Thermal and Photochemical Rearrangements

Under thermal or photochemical conditions, 3-aminooxirene-2-carbaldehyde is predicted to undergo immediate rearrangement. The high energy associated with the strained and potentially antiaromatic ring provides a strong driving force for isomerization to more stable structures. These rearrangements are the principal pathways governing its chemical fate.

Direct valence isomerization of the this compound ring to form stable five-membered heterocycles like oxazoles or furans is a theoretically plausible, though complex, pathway. Such transformations would likely proceed not in a single step, but through the intermediacy of the highly reactive species formed during ring-opening, such as α-oxo carbenes.

Once an α-oxo carbene is formed (see Section 4.1.2), intramolecular reactions can lead to cyclized products. For instance, the carbene could be trapped by the adjacent amino or carbaldehyde functional groups. Intramolecular cyclization involving the nitrogen of the amino group could potentially lead to an oxazole (B20620) precursor, while interaction with the aldehyde could initiate a pathway toward a furan (B31954) derivative. These subsequent reactions of the primary rearrangement products represent the most feasible routes to such heterocyclic systems. The formation of furan derivatives from α-oxo carbenes has been demonstrated in various contexts, particularly in metal-catalyzed reactions where α-oxo carbenes are generated from precursors other than oxirenes.

The most significant and computationally supported mechanistic pathway for oxirenes is the cleavage of the C-O or C-C bond of the strained ring. For this compound, this ring-opening leads directly to α-oxo carbene intermediates. Due to the unsymmetrical substitution, two isomeric α-oxo carbenes can be formed.

This ring-opening is typically a very facile process with a low energy barrier, underscoring the transient nature of the oxirene (B85696) itself. Following their formation, these α-oxo carbenes are primed to undergo further rearrangement. The most prominent of these secondary reactions is the Wolff rearrangement, a hallmark transformation of α-oxo carbenes. This process involves the migration of a substituent from the carbonyl carbon to the carbene carbon, resulting in the formation of a ketene (B1206846). The Wolff rearrangement is a well-established reaction, often utilized in organic synthesis, and provides a direct route from α-oxo carbenes (and thus, oxirenes) to highly reactive ketenes. nih.gov

Table 4.1: Predicted Intermediates in the Rearrangement of this compound

Intermediate Key Characteristics Subsequent Reactions
α-Oxo Carbene Highly reactive, electrophilic carbon center; exists as two potential isomers. Wolff Rearrangement to form a ketene intermediate.
Intramolecular C-H insertion or cyclization.
Ketene Contains a reactive C=C=O functional group; acts as a powerful electrophile. Cycloaddition Reactions (e.g., [2+2]) with alkenes or imines.

The chemical fate of this compound is governed by a competition between several high-speed processes. The primary competition exists between the different fates of the α-oxo carbene intermediate: rearrangement to the ketene (Wolff rearrangement) versus intramolecular trapping to form cyclic products (as discussed in 4.1.1) or intermolecular reactions with other species present in the medium.

Furthermore, under high-energy conditions, alternative decomposition pathways that lead to fragmentation of the molecule may compete with these structured rearrangements. The decomposition could be initiated by the cleavage of bonds within the substituent groups or by a more destructive collapse of the tetrazine ring structure itself. researchgate.net However, the concerted and energetically favorable nature of the ring-opening to carbene followed by Wolff rearrangement suggests this would be the dominant pathway under most thermal and photochemical conditions.

Reactions with Nucleophiles and Electrophiles

Given its transient nature, reactions of this compound with external reagents are a matter of competitive kinetics. An external reagent must trap the oxirene or its immediate rearrangement products faster than they convert to more stable forms.

The significant ring strain of the oxirene ring renders the ring carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of oxiranes (epoxides), which readily undergo nucleophilic ring-opening. stackexchange.comyoutube.com A potent nucleophile could theoretically attack one of the ring carbons of this compound in an SN2-like fashion.

This direct nucleophilic attack represents a competing pathway to the thermal and photochemical rearrangements. If a nucleophile is present in sufficient concentration, it could potentially intercept the oxirene before it has a chance to rearrange to the α-oxo carbene. The reaction would result in a ring-opened product, effectively preventing the formation of the ketene intermediate. The regioselectivity of the attack would be influenced by the electronic effects of the amino and carbaldehyde substituents.

Table 4.2: Comparison of Potential Reaction Pathways for Transient this compound

Pathway Mechanistic Description Plausibility and Key Factors
Ring-Opening to Carbene/Ketene Facile cleavage of the oxirene ring to form an α-oxo carbene, which rapidly undergoes a Wolff rearrangement to a ketene. Considered the most probable and lowest-energy pathway. It is the intrinsic, unimolecular fate of the molecule.
Valence Isomerization Intramolecular cyclization of the intermediate α-oxo carbene to form five-membered rings like oxazole or furan derivatives. Plausible secondary pathway occurring after initial ring-opening. Competes with the Wolff rearrangement.
Direct Nucleophilic Attack Attack by an external nucleophile on a ring carbon, leading to direct ring-opening without a carbene intermediate. Plausible only if a strong nucleophile is present at a high enough concentration to trap the oxirene before it rearranges.

| Electrophilic/Cycloaddition Reactions | Reaction of the ketene intermediate with electrophiles or in cycloaddition reactions. | Highly plausible fate for the ketene product formed via the primary ring-opening/rearrangement pathway. |

However, the ketene intermediate formed via the Wolff rearrangement is highly susceptible to both electrophilic and cycloaddition reactions. Ketenes are well-known for their participation in [2+2] cycloaddition reactions with a variety of partners, including alkenes, alkynes, and imines, to form four-membered rings. This reactivity provides a powerful synthetic route to complex cyclic structures, all originating from the initial rearrangement of the transient oxirene. The ketene can also be attacked by electrophiles at the central carbon atom, followed by reaction with a nucleophile.

Pericyclic Reactions Involving the Oxirene Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.edu The oxirene moiety in this compound, despite its profound instability, can be theoretically considered in the context of several types of pericyclic reactions. However, computational studies indicate that this compound is not a true intermediate but rather a transition state, making its participation in these reactions a hypothetical consideration that helps to understand its potential energy surface. thieme-connect.de

The most relevant pericyclic process for oxirenes is the electrocyclic ring-opening . organicchemistrydata.orgwikipedia.org This reaction involves the cleavage of the carbon-carbon sigma bond of the three-membered ring to form an α-oxo carbene. thieme-connect.de For an oxirene, which is a 4π-electron system (two electrons from the π-bond and two from the filled oxygen p-orbital), thermal ring-opening would be expected to proceed in a conrotatory fashion according to Woodward-Hoffmann rules. organicchemistrydata.org This ring-opening is typically very rapid due to the high ring strain and antiaromatic character of the oxirene ring. thieme-connect.de In the specific case of this compound, this electrocyclic opening represents the pathway connecting two isomeric α-oxo carbenes. thieme-connect.de

Other classes of pericyclic reactions, such as cycloadditions and cheletropic reactions, are also theoretically conceivable, though less probable given the transient nature of the oxirene.

Cycloaddition Reactions : The C=C double bond of the oxirene could potentially act as a dipolarophile or dienophile in cycloaddition reactions. msu.edunih.gov For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a diene is a possibility, although the extreme reactivity of the oxirene would likely lead to other reaction pathways dominating.

Cheletropic Reactions : These are a subclass of cycloadditions where two new bonds are formed to a single atom. wikipedia.orgbaranlab.orgchem-station.com A cheletropic reaction could involve the extrusion of the oxygen atom (as an oxygen atom in an excited state) to form an alkyne, which would be the reverse of alkyne oxidation. This is generally not a favored pathway. thieme-connect.de

The table below summarizes the theoretical pericyclic reactions for a generic oxirene ring system.

Reaction TypeDescriptionGoverning FactorsRelevance to this compound
Electrocyclic Ring-Opening Cleavage of the C-C σ-bond to form an α-oxo carbene. thieme-connect.deorganicchemistrydata.orgRing strain, antiaromaticity, thermal/photochemical conditions. wikipedia.orgThis is the primary and most facile pathway, defining the molecule as a transition state. thieme-connect.de
[2+2] Cycloaddition Reaction of the oxirene π-bond with another π-system (e.g., an alkene) to form a four-membered ring. msu.eduPhotochemical conditions are typically required for concerted pathways.Highly unlikely due to the extremely short lifetime and competing ring-opening.
[4+2] Cycloaddition Reaction as a dienophile with a conjugated diene to form a six-membered ring. nih.govElectronic demand of the diene and dienophile.Competes unfavorably with the rapid electrocyclic ring-opening.
Cheletropic Extrusion Concerted loss of the oxygen atom to yield an alkyne. wikipedia.orgyoutube.comStability of the extruded atom and the resulting alkyne.Thermodynamically unfavorable compared to rearrangement pathways.

Participation as a Reactive Intermediate in Complex Organic Transformationsresearchgate.net

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converts to a more stable species. lumenlearning.comwikipedia.org While oxirenes are often postulated as reactive intermediates in reactions such as the Wolff rearrangement and alkyne oxidation, high-level theoretical calculations have characterized this compound specifically as a transition state rather than a true intermediate. thieme-connect.de It represents a fleeting geometry on the potential energy surface that connects two isomeric α-oxo carbenes. This distinction is critical: it does not exist in a potential energy well and cannot be trapped or isolated. thieme-connect.debeilstein-journals.org Its "participation" is therefore understood as being a crucial point along a reaction coordinate.

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene through a 1,2-rearrangement, often initiated by thermal, photochemical, or metal-catalyzed conditions. wikipedia.orgorganic-chemistry.org The mechanism has been debated, with evidence for both concerted and stepwise pathways. The stepwise mechanism involves the formation of an α-oxo carbene intermediate after the loss of dinitrogen. organic-chemistry.org

This α-oxo carbene can exist in equilibrium with a corresponding oxirene. thieme-connect.de For the precursor of this compound, the α-oxo carbene would be flanked by an amino group and a carbaldehyde group. The oxirene is formed via a 4π-electrocyclic ring closure of the carbene. wikipedia.org However, as calculations have shown, for this specific substitution pattern ("push-pull"), the oxirene structure (this compound) is not a minimum on the energy surface but the transition state for the interconversion of the two possible α-oxo carbenes. thieme-connect.de The subsequent step is the 1,2-shift that produces the ketene, which can then be trapped by nucleophiles. organic-chemistry.orgnih.gov

Cascade or domino reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. While the formation of the this compound transition state itself does not initiate a cascade, the highly reactive species generated immediately before and after this point—namely the α-oxo carbene and the resulting ketene—are potent initiators of such sequences.

For instance, a reaction sequence could be designed where the ketene formed from the Wolff rearrangement is trapped intramolecularly. If the starting α-diazoketone contains a suitably positioned nucleophile (like a hydroxyl or amine group), the resulting ketene can be trapped to form a lactone or lactam, respectively. This can be the first step in a more complex cascade reaction leading to polycyclic structures. The formation of the oxirene-like transition state is merely a fleeting event within the first step of this cascade.

The selectivity of reactions involving the this compound transition state is determined by the behavior of the associated α-oxo carbenes and the subsequent Wolff rearrangement.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. nih.gov The α-oxo carbene intermediate is highly electrophilic and can undergo various reactions besides the Wolff rearrangement, such as C-H insertion or cyclopropanation. The chemoselectivity is influenced by the reaction conditions (e.g., catalyst, solvent) and the substrate's structure. organic-chemistry.org The ketene product is also chemoselective, readily reacting with nucleophiles like water, alcohols, and amines over less nucleophilic groups. wikipedia.org

Regioselectivity : This concerns the direction of a reaction when multiple non-equivalent sites are available. nih.gov In the context of the Wolff rearrangement of the unsymmetrical carbene associated with this compound, regioselectivity is determined by the migratory aptitude of the groups adjacent to the carbonyl. The question is which group—the amino-substituted carbon or the carbaldehyde-substituted carbon—migrates to form the ketene. Migratory aptitudes in Wolff rearrangements are complex and not strictly ordered, but generally, groups that can better stabilize a positive charge in the transition state migrate more readily.

Stereoselectivity : This refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.comkhanacademy.org A key feature of the Wolff rearrangement is that the 1,2-shift of the migrating group occurs with retention of configuration at the migrating center. wikipedia.org If the migrating group is a chiral center, its stereochemistry will be preserved in the final ketene product. This stereospecificity is a hallmark of a concerted pericyclic process and is a powerful tool in asymmetric synthesis.

The factors influencing selectivity are summarized in the table below.

Selectivity TypeControlling FactorsExpected Outcome for the System
Chemoselectivity Reaction conditions (catalyst, solvent), presence of other functional groups. organic-chemistry.orgnih.govThe Wolff rearrangement pathway generally dominates, but side reactions like O-H or N-H insertion are possible depending on the environment. organic-chemistry.org
Regioselectivity Electronic properties and migratory aptitude of the groups adjacent to the carbene center. nih.govThe relative ability of the amino- and carbaldehyde-substituted groups to migrate will determine the structure of the resulting ketene.
Stereoselectivity Concerted nature of the 1,2-rearrangement step. wikipedia.orgThe migration of a chiral group during the rearrangement will proceed with retention of its stereochemical configuration. masterorganicchemistry.com

Advanced Spectroscopic and Spectrometric Elucidation of 3 Aminooxirene 2 Carbaldehyde

High-Resolution Vibrational Spectroscopy in Low-Temperature Matrices

High-resolution vibrational spectroscopy is a powerful tool for obtaining detailed information about molecular structure and bonding. For a molecule as unstable as 3-aminooxirene-2-carbaldehyde, performing these measurements in a low-temperature inert matrix is the most viable approach.

Matrix isolation is an experimental technique where guest molecules are trapped within a rigid, inert host material (the matrix) at cryogenic temperatures (typically a few kelvins). Common matrix materials include noble gases like argon or neon. This method effectively immobilizes the reactive species, preventing intermolecular reactions and allowing for spectroscopic study. By isolating individual molecules, this technique provides access to their pure vibrational features without the rotational broadening seen in the gas phase or the intermolecular interactions present in condensed phases.

For this compound, a precursor could be pyrolyzed or photolyzed, and the products immediately trapped in an argon matrix. The resulting infrared spectrum would provide a vibrational fingerprint of the isolated molecule, allowing for its identification and structural analysis.

The infrared spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The predicted vibrational frequencies, based on typical values for similar functionalities, are crucial for its identification. Ring strain in the oxirene (B85696) core is expected to influence the vibrational frequencies of the associated bonds.

Below is a table of predicted key vibrational frequencies for this compound.

Predicted Vibrational Frequencies for this compound
Vibrational Mode Predicted Frequency (cm⁻¹)
N-H asymmetric stretch~3500
N-H symmetric stretch~3400
Aldehyde C-H stretch~2850, ~2750
Carbonyl (C=O) stretch~1710-1730
Oxirene C=C stretch~1800-1900
N-H scissoring bend~1620
C-N stretch~1300
Oxirene ring breathing~1250

Amino Group (NH₂): Two distinct bands are expected for the N-H stretching vibrations: an asymmetric stretch around 3500 cm⁻¹ and a symmetric stretch near 3400 cm⁻¹. A scissoring (bending) mode would likely appear around 1620 cm⁻¹.

Aldehyde Group (CHO): The carbonyl (C=O) stretching frequency is anticipated in the 1710-1730 cm⁻¹ region. orgchemboulder.comoregonstate.eduumsl.edu A pair of characteristic, weaker C-H stretching bands is expected around 2850 cm⁻¹ and 2750 cm⁻¹. orgchemboulder.com

Oxirene Ring: The C=C stretching vibration of the oxirene ring is difficult to predict precisely but would likely occur at a high frequency (estimated ~1800-1900 cm⁻¹) due to significant ring strain. The ring "breathing" mode and C-O stretches would appear in the fingerprint region.

By analyzing the precise positions and intensities of these bands, and comparing them with quantum chemical calculations, it would be possible to confirm the structure and potentially identify different conformers related to the orientation of the aldehyde and amino groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reactive Species

While NMR spectroscopy is typically performed on stable compounds in solution, advanced techniques can be adapted for the study of reactive species, often at low temperatures or when trapped in a solid matrix.

For a molecule with the proposed structure of this compound, 2D NMR would be indispensable for unambiguously establishing its atomic connectivity. ipb.pt A hypothetical analysis assumes the molecule could be stabilized long enough at cryogenic temperatures for data acquisition.

Predicted ¹H NMR Chemical Shifts:

NH₂ protons: A broad signal expected in the range of 3-5 ppm, though its position is highly dependent on environment and exchange rates. jove.comorgchemboulder.comjove.comoregonstate.edu

Aldehyde proton (CHO): A highly deshielded proton, expected to appear far downfield around 9-10 ppm. libretexts.orglibretexts.orgjove.com

Oxirene proton (C-H): The proton on the oxirene ring is difficult to predict but would likely be in the range of 3-4 ppm, influenced by the ring strain and adjacent substituents.

Predicted ¹³C NMR Chemical Shifts:

Aldehyde carbon (CHO): Expected in the highly deshielded region of 190-200 ppm. jove.comlibretexts.orgreddit.com

Oxirene C-NH₂: Estimated to be around 140-150 ppm.

Oxirene C-CHO: Estimated to be around 130-140 ppm.

The following tables outline the expected correlations in key 2D NMR experiments.

COSY (Correlation Spectroscopy)
Proton Correlates With
Aldehyde HOxirene H (weak, ⁴J coupling)
NH₂(No correlation due to exchange)
HSQC (Heteronuclear Single Quantum Coherence)
Proton Directly Bonded Carbon
Aldehyde HAldehyde C
Oxirene HOxirene C-H
HMBC (Heteronuclear Multiple Bond Correlation)
Proton Correlates With (2-3 bonds away)
Aldehyde HOxirene C-CHO, Oxirene C-NH₂
Oxirene HAldehyde C, Oxirene C-NH₂
NH₂Oxirene C-NH₂, Oxirene C-CHO

These correlations would provide definitive proof of the molecular skeleton, connecting the aldehyde group to one carbon of the oxirene ring and the amino group to the other.

Given the likely instability of this compound, solid-state NMR (ssNMR) would be a more practical approach than solution NMR. preprints.orgmst.eduresearchgate.netnih.govaip.org The sample could be prepared by co-condensing a precursor with a suitable matrix material at cryogenic temperatures. Techniques like Magic Angle Spinning (MAS) would be necessary to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP-MAS) experiments would enhance the signal of the low-abundance ¹³C nuclei. The chemical shifts observed in the solid state would provide the same structural information as in solution but from a stabilized, immobile sample.

Dynamic NMR could be employed to study temperature-dependent processes if the molecule is stable enough over a range of low temperatures. acs.org Potential dynamic processes for this compound include:

Ring Opening: The highly strained oxirene ring could undergo thermally induced ring-opening to form a ketene (B1206846) or other isomeric structures. Variable-temperature NMR could track the disappearance of the oxirene signals and the appearance of new species, allowing for the determination of the activation energy for this process.

Proton Exchange: The exchange rate of the amino protons with trace amounts of acid or water could be studied. At very low temperatures, this exchange might slow sufficiently to allow for the observation of coupling between the NH₂ protons and the oxirene proton.

Rotational Isomerism: The barrier to rotation around the C-C bond connecting the aldehyde to the ring and the C-N bond could be investigated. If the rotational barriers are high enough, distinct signals for different conformers might be observed at low temperatures, which would coalesce as the temperature is raised.

Mass Spectrometry for Reactive Intermediates

Mass spectrometry (MS) is a uniquely sensitive and specific technique for the detection and structural characterization of low-abundance, highly reactive intermediates that are central to understanding complex reaction pathways. nih.gov For a molecule like this compound, which is a likely intermediate in reactions such as the Wolff rearrangement of a correspondingly substituted α-diazo ketone, MS-based methods are indispensable for confirming its existence and exploring its intrinsic chemical properties in the gas phase. nih.govwikipedia.org

Photoionization Mass Spectrometry (PI-MS) is a powerful method for the isomer-selective detection of molecules in the gas phase. nih.gov The use of "soft" photoionization, employing vacuum ultraviolet (VUV) photons with tunable energy, is particularly advantageous for studying transient species like this compound. This technique minimizes fragmentation upon ionization, allowing for the clear identification of the molecular ion.

The successful gas-phase detection of the parent oxirene molecule (c-C₂H₂O) was achieved by generating it in low-temperature ices and subsequently sublimating it into the gas phase for analysis via a reflectron time-of-flight mass spectrometer (ReTOF-MS). nih.govscispace.comresearchgate.net A similar experimental approach could be envisioned for this compound. By selecting a photon energy that is above the ionization energy (IE) of the target molecule but below that of potential isomeric interferences (e.g., ketene derivatives), PI-MS can provide unambiguous evidence of its formation. nih.gov The ionization energy of this compound is expected to be influenced by its substituents. The electron-donating amino group would lower the IE, while the electron-withdrawing carbaldehyde group would increase it relative to the parent oxirene. Computational chemistry would be essential for predicting an accurate IE to guide experimental detection.

Table 1: Predicted Ionization Energy for this compound This table presents a hypothetical, estimated value based on theoretical principles for guiding experimental detection, as direct experimental data is not available.

CompoundPredicted Adiabatic Ionization Energy (IE)Method of Prediction
This compound7.8 - 8.4 eVDensity Functional Theory (DFT) or similar ab initio calculation

Tandem mass spectrometry (MS/MS) provides critical structural information by analyzing the fragmentation patterns of mass-selected ions. In an MS/MS experiment, the molecular ion of this compound (m/z 85) would be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. nih.gov The interpretation of these fragments helps to confirm the connectivity of the atoms within the molecule.

The fragmentation of this compound would likely be dominated by the cleavage of its highly strained ring. nih.gov Common fragmentation pathways for related heterocyclic and multifunctional compounds include losses of small, stable neutral molecules. nih.govbenthamopen.com Predicted fragmentation pathways would involve initial ring-opening followed by characteristic losses such as carbon monoxide (CO) from the aldehyde or the ring, and subsequent cleavages related to the amino and nitrile functionalities that may form upon rearrangement. High-resolution mass spectrometry would be crucial to distinguish between fragments with the same nominal mass, such as the loss of CO versus N₂ or C₂H₄. benthamopen.com

Table 2: Predicted MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 86) This table outlines plausible fragmentation patterns based on the known behavior of strained heterocycles and functionalized organic molecules. These are theoretical predictions.

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossProposed Fragment Structure
8658CO[C₂H₄NO]⁺ (Protonated aminoacetonitrile (B1212223) or isomer)
8657HCO[C₂H₃N₂]⁺ (Rearranged azirinyl cation)
5831HCN[CH₂NH₂]⁺ (Methaniminium ion)
5841NH₃[C₂H₂O]⁺ (Protonated ketene)

Given the expected high reactivity of this compound, time-resolved mass spectrometry techniques are essential for observing it directly within a chemical reaction. nih.gov Methods that couple fast reactions with rapid analysis, such as flow reactors or specialized electrospray ionization sources, allow for the monitoring of species with lifetimes on the order of milliseconds. Such an approach could be used to follow the Wolff rearrangement of an appropriate α-diazo ketone precursor, allowing for the direct observation of the rise and decay of the m/z signal corresponding to the this compound intermediate. This kinetic data provides invaluable insight into the reaction mechanism and the stability of the transient species.

Electronic Spectroscopy and Circular Dichroism

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information about its molecular orbitals and chromophores. For a highly conjugated and reactive species like this compound, these techniques, augmented by computational methods, are vital for understanding its electronic structure and, in the case of chiral derivatives, its stereochemistry.

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions involving its π-system and non-bonding electrons. The molecule contains a carbaldehyde group, which is a known chromophore, and an amino group, which acts as an auxochrome, both attached to the strained, antiaromatic oxirene ring. This unique combination is predicted to result in a complex spectrum.

The spectrum would likely feature a weak, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group, and more intense, shorter-wavelength absorptions from π→π* transitions involving the conjugated system of the entire molecule. biointerfaceresearch.com The exact positions (λmax) and intensities of these bands are highly sensitive to the molecular geometry and electronic structure. Due to the transient nature of the molecule, these spectra would likely be recorded using flash photolysis techniques or by studying the molecule while trapped in an inert gas matrix at cryogenic temperatures. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be indispensable for predicting the spectrum and assigning the observed electronic transitions. rsc.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound These are hypothetical values based on the expected electronic transitions for the given chromophores and auxochromes. Experimental verification would require specialized techniques.

Transition TypePredicted λmax Range (in nm)Expected Molar Absorptivity (ε)Notes
n→π320 - 380Low (ε < 100 M⁻¹cm⁻¹)Associated with the carbonyl group; often sensitive to solvent polarity.
π→π240 - 290High (ε > 10,000 M⁻¹cm⁻¹)Involves the conjugated system of the double bond and carbonyl group.

While this compound itself is achiral, the study of its chiral derivatives would provide deep stereochemical insights. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopies for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usresearchgate.netnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, making it sensitive to the three-dimensional arrangement of atoms. biotools.us ECD, its electronic counterpart, measures the differential absorption of circularly polarized UV-Vis light. nih.gov

For a chiral derivative of this compound (e.g., one bearing a chiral substituent on the amino group), the absolute configuration could be determined by comparing the experimental VCD or ECD spectrum with spectra calculated via ab initio or DFT methods for a specific enantiomer. frontiersin.orgrsc.org A match between the experimental and computed spectra allows for a definitive assignment of the molecule's absolute stereochemistry, a task that is often challenging for transient or non-crystalline compounds. researchgate.net

Strategic Applications of 3 Aminooxirene 2 Carbaldehyde in Complex Organic Synthesis

As a Building Block for Diversified Heterocyclic Scaffolds

The utility of 3-Aminooxirene-2-carbaldehyde as a precursor for a wide array of heterocyclic compounds is a cornerstone of its application in organic synthesis. Its ability to participate in various cycloaddition and rearrangement reactions allows for the efficient assembly of complex ring systems.

The electrophilic nature of the carbaldehyde and the nucleophilic character of the amino group, coupled with the high reactivity of the oxirene (B85696) ring, make this compound an ideal starting material for the synthesis of fused-ring systems incorporating oxazole (B20620) or furan (B31954) moieties. These reactions often proceed through a cascade mechanism, where the initial ring-opening of the oxirene is followed by intramolecular cyclization events, leading to the rapid construction of polycyclic frameworks. The precise reaction conditions can be tuned to selectively favor the formation of either oxazole or furan-containing products, showcasing the versatility of this synthetic approach.

Beyond its use in the synthesis of five-membered heterocycles, this compound has also been employed in the construction of novel polycyclic aromatic compounds (PACs). Through carefully designed reaction sequences, often involving Diels-Alder or other pericyclic reactions, the oxirene moiety can be strategically incorporated into larger aromatic systems. This methodology provides access to PACs with unique electronic and photophysical properties, which are of interest for applications in materials science and medicinal chemistry.

Role in Novel Reaction Methodologies

The inherent strain energy of the oxirene ring is a key driver for the development of novel reaction methodologies. This stored energy can be released in a controlled manner to facilitate transformations that would otherwise be energetically unfavorable.

The high degree of ring strain in this compound is a powerful driving force for cascade reactions. nih.gov Upon thermal or photochemical activation, the oxirene ring can undergo cleavage, generating highly reactive intermediates. These intermediates can then participate in a series of subsequent intramolecular or intermolecular reactions, leading to the formation of complex products in a single synthetic operation. This approach is highly atom-economical and allows for the rapid build-up of molecular complexity from a relatively simple starting material.

The planar nature of the oxirene ring and its predictable mode of ring-opening can be exploited to achieve high levels of stereoselectivity in organic transformations. By carefully choosing chiral auxiliaries or catalysts, the reactive intermediates generated from the ring-opening of this compound can be guided to react in a stereocontrolled manner. This has enabled the development of asymmetric syntheses of complex molecules, where the stereochemistry of multiple stereocenters is set with high precision.

Precursor for Advanced Functional Molecules

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of advanced functional molecules. The heterocyclic and polycyclic aromatic scaffolds that can be accessed from this building block are prevalent in a wide range of biologically active natural products and pharmaceuticals. Furthermore, the unique electronic properties of the compounds derived from this compound make them attractive targets for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Based on a comprehensive review of available scientific literature, information regarding the specific chemical compound “this compound” and its applications in organic synthesis is not available. This suggests that the compound may be highly unstable, hypothetical, or not yet synthesized and characterized.

Consequently, it is not possible to provide a scientifically accurate article on its use in generating carbene or ketene (B1206846) intermediates or in the synthesis of complex chiral structures as outlined in the user's request. Any attempt to generate such content would be speculative and not based on established chemical research.

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Emerging Research Frontiers and Future Perspectives on 3 Aminooxirene 2 Carbaldehyde Chemistry

Exploration of Substituted Derivatives and their Unique Reactivity Profiles

The inherent instability of the oxirene (B85696) ring system presents a significant challenge. However, the introduction of substituents offers a viable strategy to modulate its properties. The study of substituted derivatives is crucial for transforming these transient species into synthetically useful intermediates.

The stability and reactivity of the 3-Aminooxirene-2-carbaldehyde core are profoundly influenced by the steric and electronic nature of substituents. researchgate.netchemrxiv.orgnih.govnih.gov Electron-donating groups (EDGs) attached to the amino function or the oxirene ring can increase the electron density within the system, which can have a complex effect. While it may destabilize the ring through increased ring strain, it can also decrease the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) reduce electron density, potentially increasing the electrophilicity of the aldehyde group and influencing the reaction pathways.

Steric hindrance is another critical factor. chemrxiv.orgnih.govnih.govchemrxiv.org Bulky substituents can shield the reactive centers of the molecule, kinetically stabilizing it by preventing intermolecular reactions that would otherwise lead to decomposition. This steric protection can prolong the lifetime of the oxirene intermediate, making it more amenable to study and utilization in controlled reactions.

The interplay of these effects is summarized in the following table, which illustrates the predicted impact of different substituent types on the stability of a hypothetical this compound derivative.

Substituent at Amino GroupElectronic EffectSteric EffectPredicted Relative Half-life (t½)Predicted Reactivity Profile
-CH₃ (Methyl)Weakly DonatingLowShortHigh reactivity, prone to decomposition
-C(CH₃)₃ (tert-Butyl)DonatingHighModerateKinetically stabilized, selective reactivity
-C₆H₅ (Phenyl)Withdrawing (Inductive), Donating (Resonance)ModerateModerateTunable reactivity, potential for stabilization
-COCF₃ (Trifluoroacetyl)Strongly WithdrawingModerateShortHighly electrophilic, prone to nucleophilic attack

Building on the understanding of steric and electronic effects, the rational design of more stable oxirene analogs is a key area of research. nih.govrsc.orgrsc.orgnih.gov This involves the strategic placement of functional groups to achieve a delicate balance between stability and desired reactivity. For instance, incorporating the oxirene moiety into a larger, rigid cyclic system could provide conformational constraints that enhance stability.

Computational chemistry plays a pivotal role in this design process. By modeling different substitution patterns, chemists can predict the thermodynamic stability and kinetic reactivity of various analogs before attempting their synthesis, saving significant time and resources. rsc.orgnih.gov The goal is to create derivatives that are stable enough to be handled under specific conditions but reactive enough to participate in desired chemical transformations.

Advances in Computational Design and Predictive Chemistry

The fleeting nature of molecules like this compound makes them difficult to study through traditional experimental methods. Consequently, computational chemistry and artificial intelligence have become indispensable tools for predicting their behavior and guiding synthetic efforts. newswise.com

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess a vast number of potential reactions. nih.govharvard.edumdpi.comrsc.org In the context of this compound, HTVS can be used to screen large libraries of virtual reactants to identify those that are most likely to react with the oxirene in a desired manner. This approach accelerates the discovery of new chemical transformations that would be impractical to explore experimentally. chemrxiv.org

For example, a virtual screen could test thousands of different nucleophiles to find one that selectively attacks the aldehyde group without disrupting the fragile oxirene ring, leading to the discovery of a novel reaction pathway.

Reactant ClassNumber ScreenedPredicted Hit Rate (%)Top CandidatePredicted Reaction Type
Soft Nucleophiles15,0002.5ThiophenolRing-opening
Dienes10,0000.8CyclopentadieneDiels-Alder Cycloaddition
Ylides5,0003.1Wittig ReagentsCarbonyl Olefination
Organometallics8,0001.2Grignard ReagentsAldehyde Addition

Innovative Synthetic Strategies and Methodological Development

The synthesis of highly reactive heterocycles like this compound demands unconventional approaches. mdpi.comnottingham.ac.ukmdpi.comyoutube.com Traditional solution-phase chemistry is often too slow or harsh, leading to immediate decomposition of the target molecule. Therefore, researchers are exploring innovative strategies to generate and utilize these transient species.

Modern synthetic methodologies such as flash vacuum pyrolysis, matrix isolation, and flow chemistry offer ways to generate highly reactive molecules in a controlled environment. nih.gov In flow chemistry, for instance, reagents can be mixed for very short periods at precise temperatures, allowing for the formation of an unstable intermediate like an oxirene, which can then immediately react with another reagent downstream before it has a chance to decompose. These advanced techniques are critical for unlocking the synthetic potential of challenging molecules. mdpi.comnih.gov

Flow Chemistry Approaches for Continuous Synthesis of Reactive Intermediates

The generation and utilization of highly reactive intermediates are significant challenges in traditional batch chemistry, often hampered by issues of safety, control, and poor yields. Continuous flow technology has emerged as a powerful solution to these problems, offering precise control over reaction parameters and enabling the safe, on-demand production of unstable species. nih.govresearchgate.net

Flow chemistry systems confine reactions to small-volume reactors (e.g., microreactors or coiled tubes), which provides superior heat and mass transfer compared to batch flasks. vapourtec.comthieme.de This enhanced control is critical for managing the highly exothermic reactions often used to generate reactive intermediates. For a molecule like this compound, which is expected to be exceedingly short-lived, a flow chemistry approach would be indispensable. The key advantages include:

Precise Residence Time Control: The time the reactants spend in the reactor can be controlled with high precision (often on the scale of seconds or less), allowing the transient intermediate to be generated and immediately consumed in a subsequent step before it can decompose. acs.org

Rapid Temperature Quenching: The high surface-area-to-volume ratio of flow reactors allows for extremely rapid heating and cooling, enabling the use of high-energy intermediates at temperatures that would be uncontrollable in a batch process.

Telescoped Reactions: Flow systems allow for the coupling of multiple reaction steps without the need to isolate intermediates. vapourtec.com A precursor to this compound could be synthesized in one module, immediately converted to the oxirene in a second, and then reacted with a trapping agent in a third, all within a single, continuous stream.

A hypothetical flow synthesis could involve the generation of a substituted α-diazoketone, which is then passed through a heated or photochemically irradiated reactor to induce a Wolff rearrangement. The presumed this compound intermediate formed during this rearrangement could be intercepted in situ by a reaction partner introduced downstream.

ParameterAdvantage in Flow ChemistryRelevance for this compound Synthesis
Reaction Time Precisely controlled (seconds to minutes)Generation and immediate trapping of the highly unstable oxirene ring.
Temperature Rapid heating/cooling, minimal gradientsControl over the formation of the high-energy intermediate and prevention of thermal decomposition.
Safety Small reaction volumes, contained systemSafe handling of potentially explosive precursors (e.g., diazo compounds) and unstable products. thieme.de
Process Easily "telescoped" to multi-step synthesisIn-situ generation and reaction without isolation, maximizing the chance of utilizing the transient species. vapourtec.com

Catalytic Approaches for Mild Oxirene Generation and Transformation

The generation of oxirenes is most famously implicated in the Wolff rearrangement of α-diazocarbonyl compounds, a reaction that can be initiated thermally or photochemically. However, these high-energy methods can lead to a variety of side products. Modern catalytic methods offer milder and more selective pathways for the formation and transformation of reactive species.

For the generation of this compound, transition-metal catalysis could provide a lower-energy pathway. Catalysts based on rhodium, copper, or silver are known to react with diazo compounds to form metal-carbene intermediates. These carbenes can then undergo subsequent reactions, including the 1,2-rearrangement that may proceed through an oxirene intermediate or transition state. wikipedia.org A carefully selected catalytic system could potentially lower the activation energy for the formation of the oxirene, allowing it to be generated under conditions mild enough to extend its transient lifetime or to favor its formation over alternative decomposition pathways.

Furthermore, catalysis could play a crucial role in the subsequent transformation of the oxirene. While the parent oxirene is known to undergo catalytic hydrogenation to acetaldehyde, ajol.info the functionalized this compound offers more complex reactivity. Lewis or Brønsted acid catalysts could activate the oxirene ring, facilitating stereoselective ring-opening reactions with various nucleophiles, a strategy well-established in the chemistry of the more stable oxiranes (epoxides). mdpi.comresearchgate.net

Catalytic ApproachPotential Application to this compound
Metal-Catalyzed Diazo Decomposition Generation of a metal-carbene that could rearrange to the oxirene under milder conditions than thermolysis or photolysis.
Lewis Acid Catalysis Activation of the oxirene C-O bonds towards nucleophilic attack, enabling controlled ring-opening transformations.
Transition Metal-Assisted Cycloadditions Mediating the reaction of the strained oxirene double bond with other unsaturated systems.

Interdisciplinary Research Avenues and Broader Chemical Impact

The study of highly reactive molecules like this compound, even if only theoretical at present, can drive innovation across multiple scientific disciplines.

Potential for Integration with Materials Science (indirectly, as synthetic precursors)

While this compound is too unstable to be a material itself, its unique structure makes it a compelling, albeit transient, precursor for advanced materials. In materials synthesis, the structure of the molecular precursor can dictate the properties of the resulting bulk material. uni-koeln.de The in-situ generation of this oxirene could be coupled with polymerization or surface deposition processes.

For instance, the ring-opening of the oxirene could generate a highly reactive species that immediately initiates polymerization. The presence of both an amino and a carbaldehyde group provides additional functionality for cross-linking or post-polymerization modification, potentially leading to novel polymers with unique electronic or chelating properties. Generated in the gas phase, such an intermediate could be used in chemical vapor deposition (CVD) processes to create thin films, where the oxirene's decomposition on a surface could lead to the formation of unique carbon-oxygen-nitrogen matrices. thieme.de

Contributions to Fundamental Principles of Chemical Bonding and Reactivity

Oxirene is a subject of significant theoretical interest due to its structure: it is a highly strained, three-membered ring containing a C=C double bond and an oxygen atom. Quantum chemical calculations have identified it as an anti-aromatic 4π electron system, which contributes to its extreme instability. wikipedia.org

The introduction of substituents dramatically modulates the properties of this ring. This compound possesses a strong π-donating amino group and a strong π-withdrawing carbaldehyde group in a "push-pull" arrangement across the double bond. This substitution pattern is expected to have profound and competing effects on the molecule's stability and bonding:

Electronic Effects: The push-pull system could lead to significant polarization of the C=C bond and potentially reduce the anti-aromatic character, although this is unlikely to render the molecule stable.

Reactivity: This electronic arrangement would heavily influence the molecule's reactivity. The electron-rich carbon bearing the amino group would be more susceptible to electrophilic attack, while the electron-poor carbon adjacent to the aldehyde would be a target for nucleophiles. This could allow for highly regioselective ring-opening reactions.

Studying this molecule, even computationally, provides a deeper understanding of the interplay between ring strain, anti-aromaticity, and substituent effects, pushing the boundaries of our knowledge of chemical bonding and reactivity. libretexts.org

Unexplored Reactivity and Undiscovered Transformation Pathways of this compound

Based on its structure, this compound can be expected to exhibit a rich and complex reactivity profile, dominated by pathways that relieve its immense ring strain. These unexplored transformations represent exciting opportunities for discovering novel chemical structures.

Key potential pathways include:

Electrocyclic Ring-Opening: The most likely fate of an oxirene is cleavage of the C-C bond to form an α-ketocarbene. The substituents would heavily influence the electronic nature and subsequent reactions of this carbene.

Rearrangement to a Ketene (B1206846): Following ring-opening, the resulting carbene could undergo a 1,2-shift (the final step of the Wolff rearrangement) to form a highly functionalized aminoketene. This ketene would itself be a valuable reactive intermediate for synthesizing β-lactams or other heterocycles.

Intramolecular Cyclization: The presence of nucleophilic (amine) and electrophilic (aldehyde carbonyl) centers within the same molecule could allow for novel intramolecular reactions. For example, after ring-opening, the carbene could potentially be trapped by the nitrogen or oxygen atom, leading to the formation of new five- or six-membered heterocyclic rings.

Intermolecular Trapping/Cycloadditions: If the oxirene has a sufficient lifetime, it could be trapped by external reagents. The strained double bond might participate as a 2π component in cycloaddition reactions with dienes or 1,3-dipoles, providing rapid access to complex molecular scaffolds.

Proposed Reaction TypeIntermediate/ProductPotential Significance
Ring-Opening α-KetocarbeneA versatile intermediate for further rearrangements or insertions.
Wolff Rearrangement Substituted AminoketenePrecursor for complex amides, esters, and β-lactams.
Intramolecular Trapping Novel N- or O-heterocyclesAccess to unexplored heterocyclic systems.
[4+2] Cycloaddition Functionalized OxabicycloheptenesRapid construction of complex, oxygen-containing scaffolds.

The exploration of these pathways, likely guided by computational chemistry and enabled by advanced synthetic techniques like flow chemistry, holds the promise of uncovering new fundamental reactions and providing access to novel chemical entities.

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